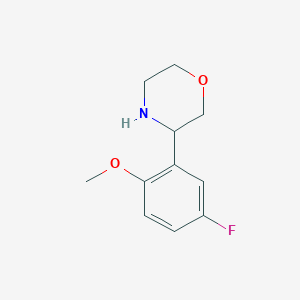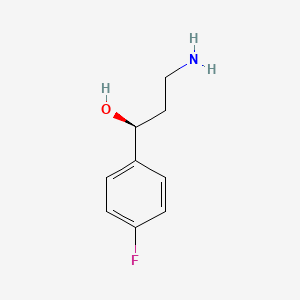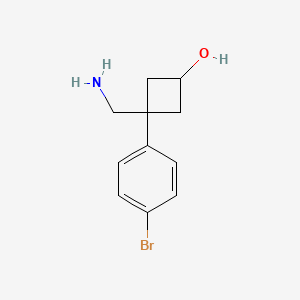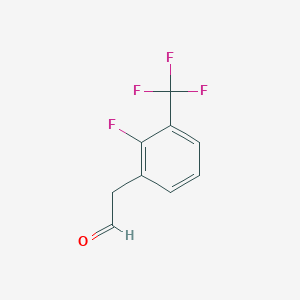
2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H6F4O It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde typically involves the fluorination of corresponding phenylacetaldehyde derivatives. One common method is the reaction of 2-fluoro-3-(trifluoromethyl)benzyl alcohol with an oxidizing agent to form the desired aldehyde. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetic acid.
Reduction: 2-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique fluorine-containing structure.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with molecular targets through its aldehyde functional group and fluorinated aromatic ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Trifluoromethyl)phenyl)acetaldehyde: Similar structure but lacks the fluorine atom at the ortho position.
(3-Fluoro-phenyl)acetaldehyde: Contains a fluorine atom but lacks the trifluoromethyl group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but has a ketone functional group instead of an aldehyde.
Uniqueness
2-(2-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring, along with an aldehyde functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H6F4O |
|---|---|
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
2-[2-fluoro-3-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,5H,4H2 |
Clave InChI |
GZFJLFFCCRITHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



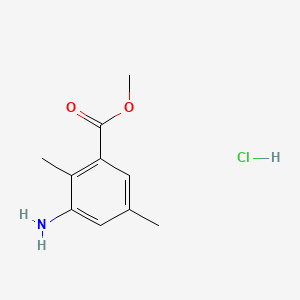
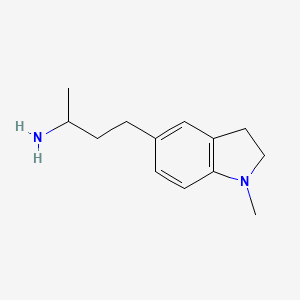
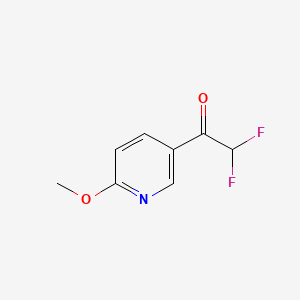
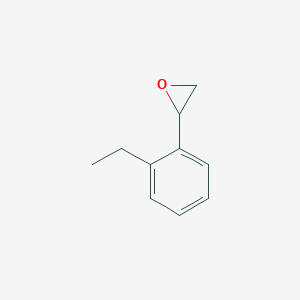
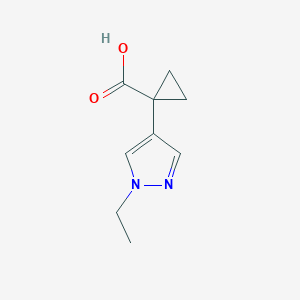
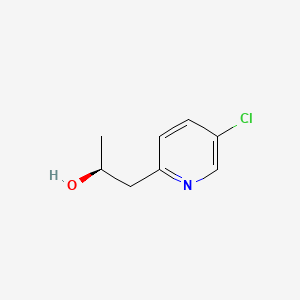
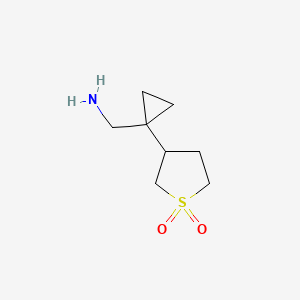
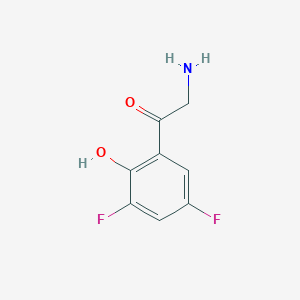
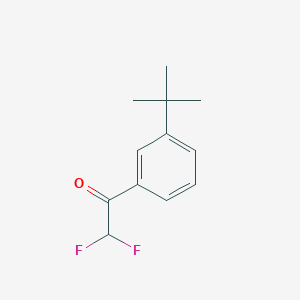
![2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13590586.png)
